![molecular formula C14H14N2O B12531871 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone is a heterocyclic organic compound. It is known for its applications as an intermediate in pharmaceutical synthesis and other chemical processes. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is linked to a phenylethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone typically involves the reaction of 6-methyl-2-aminopyridine with phenacyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the carbonyl carbon of phenacyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol or methanol, and the reaction is often carried out under reflux conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-Chloro-2-pyridinyl)amino]-1-phenylethanone
- 2-[(6-Methyl-2-pyridinyl)amino]carbonylbenzoic acid
- N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-[(6-methylpyridin-2-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C14H14N2O/c1-11-6-5-9-14(16-11)15-10-13(17)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16) |
Clave InChI |
GIDVZFRYJVWHCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


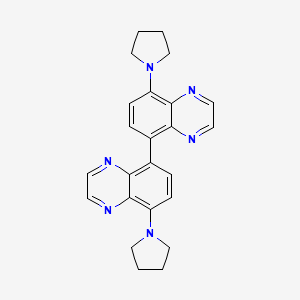

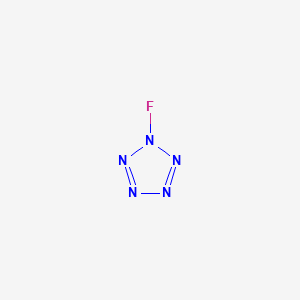
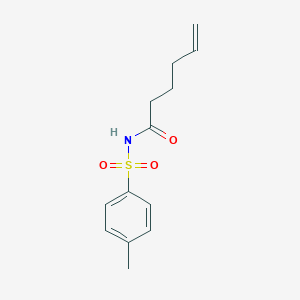

![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)
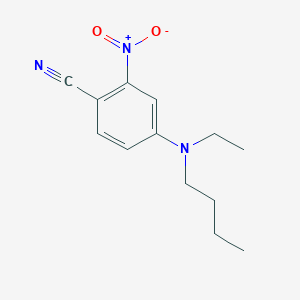

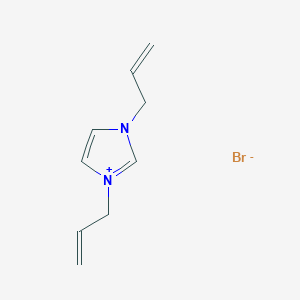
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
